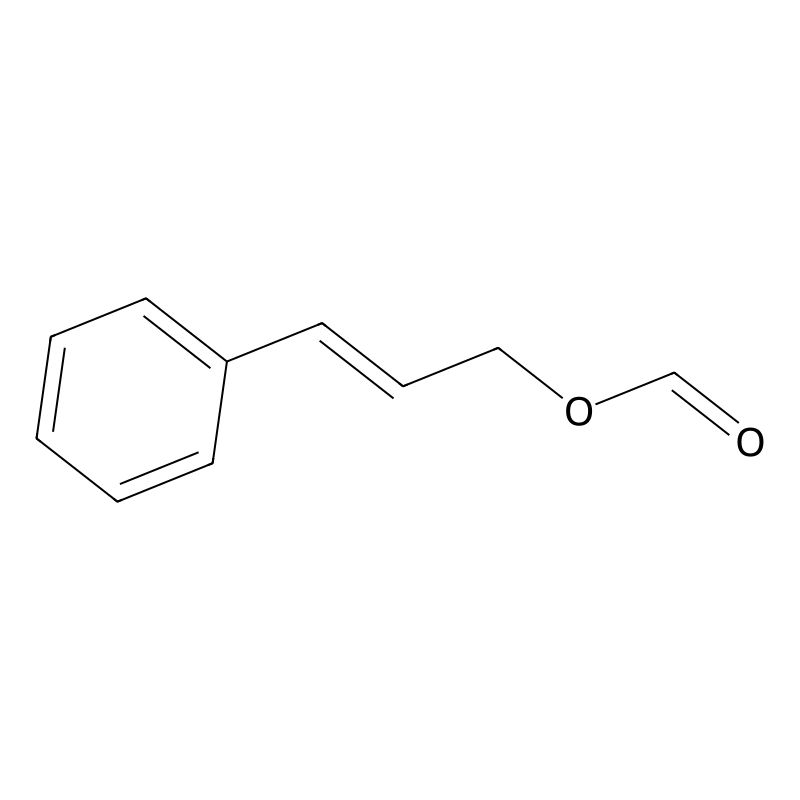Cinnamyl formate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
miscible (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Potential Antimicrobial Activity:
Some scientific research suggests that cinnamyl formate may have potential antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, including Aspergillus niger and Escherichia coli []. However, more research is needed to determine the effectiveness and safety of using cinnamyl formate for this purpose.
Other Areas of Research:
Cinnamyl formate is also being investigated for its potential applications in other areas of scientific research, such as:
- Insecticidal properties: Studies have shown that cinnamyl formate can be toxic to some insects [].
- Antioxidant activity: Some research suggests that cinnamyl formate may have antioxidant properties.
- Flavor chemistry: Cinnamyl formate is an important flavor compound in many foods and beverages, and researchers are studying its role in flavor perception.
Cinnamyl formate is an organic compound classified as an ester, with the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol. It is also known by several synonyms, including 3-phenylallyl formate and 3-phenyl-2-propen-1-yl formate. This compound is characterized by its pleasant aroma and is primarily used in the fragrance industry, often found in perfumes and flavorings due to its sweet, floral scent reminiscent of cinnamon .
Cinnamyl formate undergoes hydrolysis in biological systems, breaking down into cinnamyl alcohol and formic acid. This reaction can be catalyzed by various enzymes, primarily esterases. Following hydrolysis, cinnamyl alcohol can be further oxidized to produce cinnamaldehyde, which can subsequently be converted to cinnamic acid through the action of aldehyde dehydrogenase .
In laboratory settings, cinnamyl formate can participate in various
Cinnamyl formate can be synthesized through several methods:
- Esterification: This method involves the reaction of cinnamyl alcohol with formic acid or its derivatives under acidic conditions.
- Transesterification: Cinnamyl alcohol can react with formic anhydride or other esters to yield cinnamyl formate.
- Biocatalysis: Enzymatic methods using lipases can facilitate the synthesis of cinnamyl formate from appropriate substrates in a more environmentally friendly manner .
Cinnamyl formate shares structural similarities with several other compounds within the cinnamyl ester family. Below is a comparison highlighting its uniqueness:
Cinnamyl formate is unique due to its specific combination of phenolic structure and ester functionality, which contributes to its distinct aromatic profile and potential biological activities compared to other similar compounds.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 236 of 1522 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1286 of 1522 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








